molecular formula C21H18N4O B14129656 1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea

1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea

Cat. No.: B14129656
M. Wt: 342.4 g/mol
InChI Key: NDCPBYRFCQOAMI-UHFFFAOYSA-N
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Description

1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a phenyl group and a phenylurea moiety, making it a unique and versatile molecule.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylurea

InChI

InChI=1S/C21H18N4O/c1-15-8-7-13-25-14-19(23-20(15)25)17-11-5-6-12-18(17)24-21(26)22-16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,24,26)

InChI Key

NDCPBYRFCQOAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated imidazo[1,2-a]pyridine in the presence of a palladium catalyst.

    Formation of the Phenylurea Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine derivative with phenyl isocyanate under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
  • 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Uniqueness

1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea is unique due to its specific structural features, such as the combination of the imidazo[1,2-a]pyridine ring with a phenylurea moiety

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